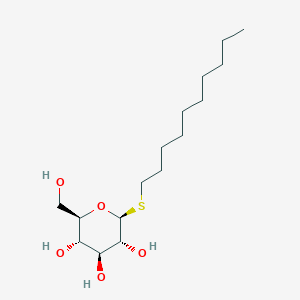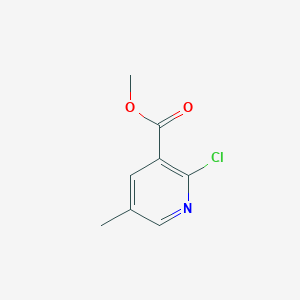![molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthrene CAS No. 235-92-7](/img/structure/B1589805.png)
1H-Cyclopenta[l]phenanthrene
Vue d'ensemble
Description
1H-Cyclopenta[l]phenanthrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment and is known to have a variety of biological effects. CPP is of particular interest due to its ability to interact with a variety of biological targets, its low toxicity and its potential for use in medical and laboratory applications.
Applications De Recherche Scientifique
1H-Cyclopenta[l]phenanthrene: Scientific Research Applications: 1H-Cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon with potential applications in various fields of scientific research. Below are some unique applications based on its chemical structure and properties:
Organic Electronics
This compound can serve as a building block in the production of photoactive polymers . These polymers are crucial in developing organic electronic devices, such as organic light-emitting diodes (OLEDs), particularly those emitting blue light, which is challenging to achieve with stability and efficiency .
Photovoltaic Research
In solar energy research, compounds like 1H-Cyclopenta[l]phenanthrene could be used to develop new types of organic photovoltaic cells with improved efficiency and durability.
A three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene
Propriétés
IUPAC Name |
1H-cyclopenta[l]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSWSPIWVQKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473148 | |
| Record name | 1H-Cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Cyclopenta[l]phenanthrene | |
CAS RN |
235-92-7 | |
| Record name | 1H-Cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1H-Cyclopenta[l]phenanthrene synthesized?
A: Several synthetic routes to 1H-Cyclopenta[l]phenanthrene and its derivatives have been explored. One method involves the photolysis of phenyl-substituted 3H-indazole<3-spiro>-cyclopentadienes. [] Another approach utilizes the reaction of readily available starting materials like 1,3-diphenylcyclopenta[l]phenanthrene-2-one (phencyclone) with various reagents. [] For instance, reacting phencyclone with phenyllithium yields 1,2,3-triphenylcyclopenta[l]phenanthrene-2-ol, which can be further modified to obtain the desired 1H-Cyclopenta[l]phenanthrene derivative. []
Q2: What are the structural characteristics of 1H-Cyclopenta[l]phenanthrene?
A: 1H-Cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon featuring a cyclopentadiene ring fused to a phenanthrene moiety. While its exact molecular weight depends on specific substituents, the core structure has the molecular formula C17H12. [] Structural characterization often involves techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q3: Can you elaborate on the photochemical reactivity of 1H-Cyclopenta[l]phenanthrene derivatives?
A: Studies have shown that certain derivatives, like 2,3,4,5-tetraphenyl-2-cyclopenten-1-one and 3,4-diphenyl-3-cyclopenten-1-one, undergo photocyclization when irradiated with ultraviolet light. [] This reaction, involving a cis-stilbene skeleton within the molecule, leads to the formation of phenanthrene derivatives. [] Interestingly, variations in substituents can significantly alter the photochemical pathway. For example, 2,2-dimethyl-3,4-diphenyl-3-cyclopenten-1-one undergoes decarbonylation upon irradiation, highlighting the influence of structure on reactivity. []
Q4: Has 1H-Cyclopenta[l]phenanthrene been investigated for its potential use in organometallic chemistry?
A: Yes, research has explored the coordination chemistry of 1H-Cyclopenta[l]phenanthrene derivatives. For example, a derivative called 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene (PCp*H) can act as a ligand for yttrium complexes. [] The resulting complexes have been characterized structurally and investigated for their reactivity with various substrates like carbon dioxide and isocyanates. [] This suggests the potential of 1H-Cyclopenta[l]phenanthrene derivatives as supporting ligands in organometallic catalysis.
Q5: How does the acidity of 1H-Cyclopenta[l]phenanthrene compare to its cyano derivatives?
A: Computational studies using Density Functional Theory (DFT) have revealed that while the parent 1H-Cyclopenta[l]phenanthrene exhibits modest acidity, its polycyano derivatives display significantly enhanced acidity, potentially entering the realm of superacids. [] This dramatic increase in acidity upon cyanation is attributed to the strong electron-withdrawing nature of cyano groups, leading to stabilization of the conjugate base through resonance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



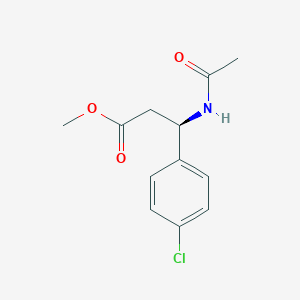
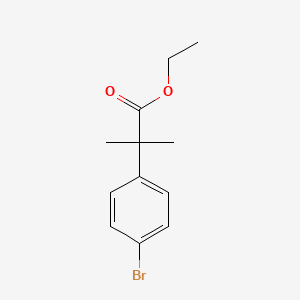
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
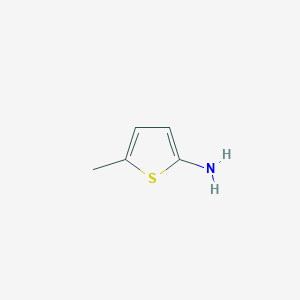
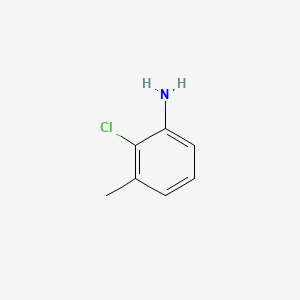

![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
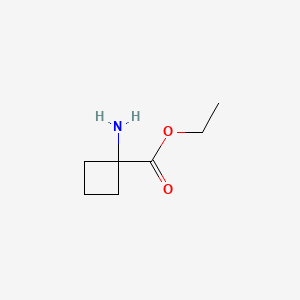

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
